Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
CAS No.: 13380-85-3
Cat. No.: VC20969282
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13380-85-3 |
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Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 |
Standard InChI Key | KOGYKIDJFOMAOF-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCC(CC1)CO |
Canonical SMILES | COC(=O)C1CCC(CC1)CO |
Introduction
Physical and Chemical Properties
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate possesses distinct physical and chemical characteristics that define its behavior in various chemical environments and applications. Understanding these properties is essential for predicting its reactivity and developing appropriate handling protocols.
Structural Characteristics
The compound features a cyclohexane ring as its core structure, with a methyl ester group and a hydroxymethyl substituent. The IUPAC name for this compound is methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. Its molecular structure can be represented by the SMILES notation COC(=O)C1CCC(CC1)CO.
Physical Properties
The physical properties of methyl 4-(hydroxymethyl)cyclohexanecarboxylate are summarized in the following table:
Synthesis Methods
Several synthetic routes can be employed to produce methyl 4-(hydroxymethyl)cyclohexanecarboxylate, with the choice of method typically depending on available starting materials, desired stereochemistry, and scale of production.
Esterification Approach
One common synthetic route involves the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. This direct approach typically employs sulfuric acid or p-toluenesulfonic acid as catalysts and requires heating under reflux conditions to ensure complete conversion. The reaction follows standard esterification mechanisms, with the acid catalyst facilitating nucleophilic attack of the methanol on the carboxylic acid carbonyl.
Reduction of Aromatic Precursors
The compound can also be synthesized through a multi-step process involving the reduction of aromatic precursors. This approach typically starts with terephthalic acid derivatives, which undergo selective reduction to form the cyclohexane ring structure . The patent literature indicates that this compound can be obtained as an intermediate in processes involving the conversion of p-xylene and its oxidized derivative terephthalic acid through several structural transformation steps .
Industrial Production
In industrial settings, methyl 4-(hydroxymethyl)cyclohexanecarboxylate is often produced as a by-product in the production of 1,4-cyclohexanedimethanol (CHDM) . This production pathway is economically advantageous as it utilizes existing industrial processes, making the compound available in large quantities at relatively low cost. The industrial significance of this route is underscored by its mention in patent literature concerning the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid .
Chemical Reactivity
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate exhibits diverse reactivity patterns owing to its bifunctional nature. The presence of both hydroxyl and ester groups allows the molecule to participate in various chemical transformations.
Reactions of the Hydroxyl Group
The hydroxymethyl group can undergo several reactions typical of primary alcohols:
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Oxidation reactions can convert the hydroxymethyl group to an aldehyde or carboxylic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
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The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by halides (using SOCl2 or PBr3), converted to tosylates or mesylates (creating better leaving groups), or transformed into other functional groups.
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The alcohol can form esters with carboxylic acids or anhydrides, creating more complex structures with additional functionality.
Reactions of the Ester Group
The methyl ester moiety can undergo various transformations:
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Hydrolysis under acidic or basic conditions produces the corresponding carboxylic acid.
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Transesterification with other alcohols yields different ester derivatives.
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Reduction with agents like lithium aluminum hydride can convert the ester to a primary alcohol, resulting in a diol derivative.
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Amidation reactions with amines produce the corresponding amides.
Transformations for Synthetic Applications
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate can serve as an important intermediate in the synthesis of more complex molecules. For instance, it appears in patent literature as a precursor in the production of 4-(aminomethyl)cyclohexanecarboxylic acid, where the hydroxyl group is converted to an amino group through appropriate synthetic transformations .
Applications and Research Findings
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate finds applications across multiple fields due to its versatile functional groups and reactivity profile.
Role in Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring both a hydroxymethyl group and an ester group on a cyclohexane ring, allows for selective modifications at either functional site. This selectivity is particularly valuable in multi-step syntheses where orthogonal protection and deprotection strategies are required.
Pharmaceutical Applications
Research findings indicate potential applications in pharmaceutical synthesis. The compound's core structure appears in various bioactive molecules, where the cyclohexane ring provides conformational rigidity while the functional groups serve as attachment points for pharmacophores. Patent literature suggests its involvement in the synthesis of pharmaceutical intermediates .
Polymer Science Applications
In polymer science, methyl 4-(hydroxymethyl)cyclohexanecarboxylate and its derivatives serve as modifiers for general-purpose polymer materials such as polyesters . The compound's rigid cyclohexane backbone can enhance the mechanical properties of polymers, while its functional groups provide sites for cross-linking or further modifications.
Industrial Intermediates
The compound is notably utilized as an intermediate in the production of other industrially important chemicals. Patent literature highlights its role in the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid, which is valuable as a raw material for producing polyamides, various polymer modifiers, and pharmaceutical intermediates .
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